6-Bromo-7-fluoro-1-methyl-indazol-3-amine
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Overview
Description
6-Bromo-7-fluoro-1-methyl-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and methylhydrazine.
Cyclization: The key step involves the cyclization of the intermediate to form the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-1-methyl-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Bromo-7-fluoro-1-methyl-indazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazol-3-amine: Similar structure but lacks the fluorine substitution.
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure with chlorine instead of fluorine.
6,7-Difluoro-1H-indazol-3-amine: Similar structure with an additional fluorine atom.
Uniqueness
6-Bromo-7-fluoro-1-methyl-indazol-3-amine is unique due to its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a therapeutic agent compared to other indazole derivatives .
Properties
Molecular Formula |
C8H7BrFN3 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H7BrFN3/c1-13-7-4(8(11)12-13)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
CLXNFISOMXHVSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2F)Br)C(=N1)N |
Origin of Product |
United States |
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